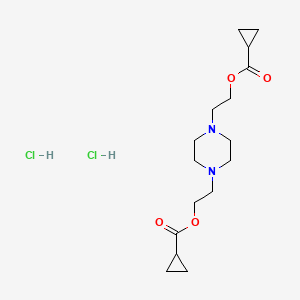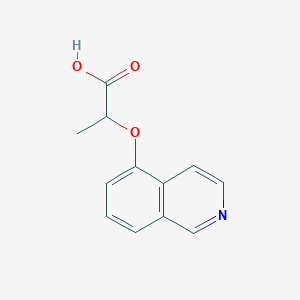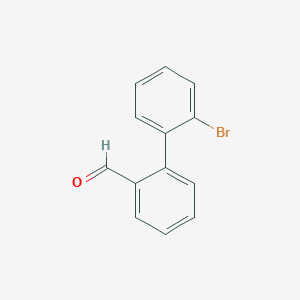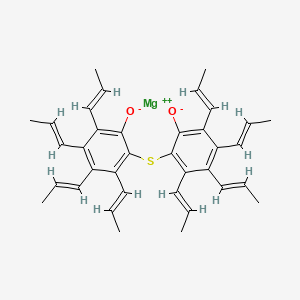
Magnesium thiobis(tetrapropenylphenolate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium thiobis(tetrapropenylphenolate) is a chemical compound with the molecular formula C36H40MgO2S and a molecular weight of 561.0716 g/mol . It is known for its unique structure, which includes magnesium coordinated with thiobis(tetrapropenylphenolate) ligands. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium thiobis(tetrapropenylphenolate) typically involves the reaction of magnesium salts with thiobis(tetrapropenylphenolate) ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of magnesium thiobis(tetrapropenylphenolate) often involves large-scale synthesis using high-purity starting materials and optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium thiobis(tetrapropenylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced species .
Wissenschaftliche Forschungsanwendungen
Magnesium thiobis(tetrapropenylphenolate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties
Wirkmechanismus
The mechanism of action of magnesium thiobis(tetrapropenylphenolate) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also interact with biological molecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to magnesium thiobis(tetrapropenylphenolate) include:
- Magnesium bis(phenolate)
- Magnesium bis(thiophenolate)
- Magnesium bis(tetraphenylphenolate)
Uniqueness
Magnesium thiobis(tetrapropenylphenolate) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
68974-78-7 |
|---|---|
Molekularformel |
C36H40MgO2S |
Molekulargewicht |
561.1 g/mol |
IUPAC-Name |
magnesium;2-[2-oxido-3,4,5,6-tetrakis[(E)-prop-1-enyl]phenyl]sulfanyl-3,4,5,6-tetrakis[(E)-prop-1-enyl]phenolate |
InChI |
InChI=1S/C36H42O2S.Mg/c1-9-17-25-27(19-11-3)31(23-15-7)35(33(37)29(25)21-13-5)39-36-32(24-16-8)28(20-12-4)26(18-10-2)30(22-14-6)34(36)38;/h9-24,37-38H,1-8H3;/q;+2/p-2/b17-9+,18-10+,19-11+,20-12+,21-13+,22-14+,23-15+,24-16+; |
InChI-Schlüssel |
HDGPYJDXJPCDAI-ZKPHHARPSA-L |
Isomerische SMILES |
C/C=C/C1=C(C(=C(C(=C1/C=C/C)[O-])SC2=C(C(=C(C(=C2[O-])/C=C/C)/C=C/C)/C=C/C)/C=C/C)/C=C/C)/C=C/C.[Mg+2] |
Kanonische SMILES |
CC=CC1=C(C(=C(C(=C1C=CC)[O-])SC2=C(C(=C(C(=C2[O-])C=CC)C=CC)C=CC)C=CC)C=CC)C=CC.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


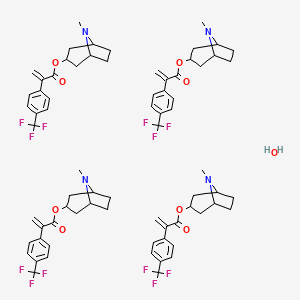

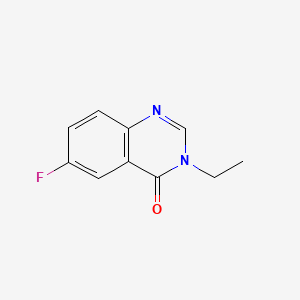
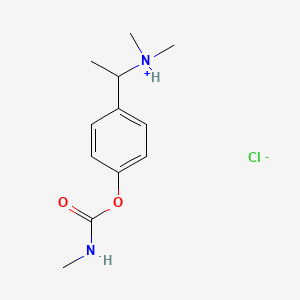
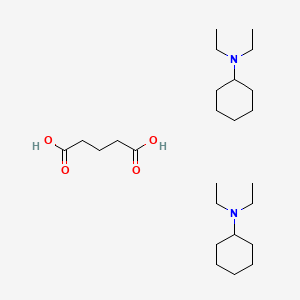
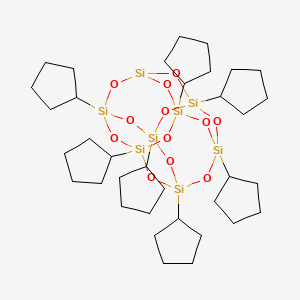
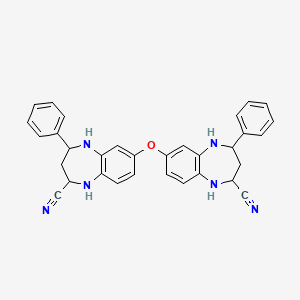

![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
